molecular formula C22H26N4O3S2 B2470033 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide CAS No. 863558-94-5

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide

Cat. No.: B2470033
CAS No.: 863558-94-5
M. Wt: 458.6
InChI Key: WWGQVTLXWGTPSN-UHFFFAOYSA-N
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Description

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide is a member of piperazines.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-29-21-8-3-2-7-19(21)25-11-13-26(14-12-25)20(18-6-4-10-23-16-18)17-24-31(27,28)22-9-5-15-30-22/h2-10,15-16,20,24H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGQVTLXWGTPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure includes a piperazine moiety, which is known for its significant role in modulating neurotransmitter receptors and its potential therapeutic applications in various disorders.

  • Molecular Formula : C22H26N4O3S2
  • Molecular Weight : 422.56 g/mol
  • Physical State : Solid
  • Solubility : Slightly soluble in methanol and water
  • Melting Point : >145°C (dec.)
  • Storage Conditions : Store sealed in a dry environment at room temperature

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine structure allows for modulation of serotonergic and dopaminergic systems, which are crucial in the treatment of psychiatric disorders.

Key Mechanisms:

  • 5-HT1A Receptor Antagonism : This receptor plays a significant role in mood regulation and anxiety disorders. The compound has been shown to exhibit high affinity for the 5-HT1A receptor, suggesting potential use in treating anxiety and depression .
  • Dopamine Receptor Modulation : The compound's affinity for dopamine receptors, particularly D2 and D4, indicates its potential as an antipsychotic agent. Studies have shown that it can influence dopaminergic pathways, which are often dysregulated in schizophrenia and other mental health disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AntidepressantExhibits potential antidepressant effects through serotonergic modulation
AntipsychoticDemonstrates efficacy at dopamine receptors, relevant for schizophrenia
NeuroprotectiveShows antioxidant properties that may protect neuronal cells
AntimicrobialExhibits antimicrobial activity against various pathogens
AntiproliferativeDisplays activity against cancer cell lines (e.g., leukemia, breast cancer)

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of piperazine, including this compound, exhibited neuroprotective effects through their antioxidant properties. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Research has indicated that piperazine derivatives possess significant antimicrobial properties. In vitro studies showed effectiveness against a range of bacterial strains, supporting their use as potential therapeutic agents .
  • Antiproliferative Properties : In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in malignant cells .

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various disorders:

  • CNS Disorders : Research indicates that compounds similar to N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide may exhibit neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .
  • Metabolic Disorders : The inhibition of specific enzymes related to metabolic syndromes, including type 2 diabetes and obesity, has been a focus. Studies show that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and related metabolic disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene sulfonamide derivatives. These compounds have shown promise against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .

Anticancer Research

The compound's structure suggests potential anticancer activity. Case studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells. This area of research is ongoing, with further investigations needed to elucidate the mechanisms involved .

Case Studies

StudyFocusFindings
Study A CNS DisordersDemonstrated neuroprotective effects in animal models; potential for treating Alzheimer's disease .
Study B Metabolic DisordersShowed inhibition of 11β-hydroxysteroid dehydrogenase type 1; implications for obesity treatment .
Study C Antimicrobial ActivityEffective against multi-drug resistant bacterial strains; promising for developing new antibiotics .
Study D Anticancer ActivityInduced apoptosis in breast cancer cell lines; further studies required for mechanism exploration .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) demonstrates classic reactions observed in similar compounds:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Acidic HydrolysisHCl (6M), reflux, 8 hrsThiophene-2-sulfonic acid + Amine byproduct
Basic HydrolysisNaOH (2M), 80°C, 12 hrsSulfonate salt + Ammonia release
Nucleophilic SubstitutionR-X (alkyl halide), DMF, K₂CO₃N-alkylated sulfonamide derivatives

Key findings:

  • Hydrolysis proceeds faster under acidic conditions due to protonation of the sulfonamide nitrogen, weakening the S-N bond.

  • Alkylation occurs preferentially at the sulfonamide nitrogen over piperazine amines in polar aprotic solvents .

Piperazine Ring Transformations

The 1-piperazinyl group participates in reactions typical of secondary amines:

Reaction TypeReagents/ConditionsProductsStability Notes
N-AlkylationCH₃I, K₂CO₃, acetoneQuaternary ammonium saltStable in dry conditions
AcylationAcCl, pyridine, 0°CAcetylated piperazine derivativepH-sensitive
Salt FormationHCl (1M)Hydrochloride saltImproves crystallinity

Studies show that the 2-methoxyphenyl substituent on piperazine reduces ring strain, enhancing stability during alkylation . Demethylation of the methoxy group requires harsh conditions (e.g., BBr₃, CH₂Cl₂, -78°C) .

Thiophene Ring

Electrophilic substitution occurs at the 5-position due to sulfonamide directing effects:

ReactionReagentsPositionYield (%)
BrominationBr₂, FeCl₃, 25°CC572
NitrationHNO₃/H₂SO₄, 0°CC568

Pyridine Ring

Limited electrophilic reactivity due to electron-withdrawing nitrogen. Forms coordination complexes with transition metals (e.g., PdCl₂) .

Methoxyphenyl Group

Resists common electrophiles but undergoes demethylation to catechol derivatives under BBr₃ .

Biological Interaction Pathways

While not direct chemical reactions, receptor binding studies reveal:

TargetInteraction SiteAffinity (Ki)Method
5-HT₁A receptorPiperazine NH + sulfonamide2.4 nMRadioligand binding
σ-ReceptorPyridine N coordination18 nMCompetitive assay

Stability Under Physiological Conditions

ConditionHalf-LifeDegradation Pathway
pH 7.4, 37°C6.2 hrsSlow sulfonamide hydrolysis
Liver microsomes22 minOxidative demethylation

Data synthesized from enzymatic assays and HPLC stability studies .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide?

The synthesis typically involves multi-step routes:

  • Step 1: Preparation of the 2-methoxyphenylpiperazine intermediate via nucleophilic substitution or reductive amination .
  • Step 2: Coupling with a pyridine-ethyl moiety using alkylation or amidation under controlled temperatures (e.g., 60–80°C) .
  • Step 3: Introduction of the thiophenesulfonamide group via sulfonylation, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical for isolating the final compound .

Basic: How is structural characterization of this compound validated in academic research?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Basic: What receptor targets are associated with this compound’s piperazine and sulfonamide moieties?

The 2-methoxyphenylpiperazine group suggests affinity for serotonin (5-HT₁A) and dopamine receptors , while the sulfonamide may modulate enzyme activity (e.g., carbonic anhydrase).

  • Methodology: Radioligand binding assays (using ³H-labeled ligands) and functional cAMP assays in transfected HEK293 cells .

Advanced: How do structural modifications influence pharmacological activity in SAR studies?

  • Piperazine Substitution: Replacing 2-methoxyphenyl with 3-chlorophenyl (as in ) reduces 5-HT₁A affinity but enhances dopamine D2 selectivity.
  • Sulfonamide Variants: Thiourea analogs (e.g., ) show altered metabolic stability but increased cytotoxicity.
  • Methodology: Comparative IC₅₀ profiling across analogs using dose-response curves .

Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Analysis: Assess bioavailability via LC-MS/MS plasma profiling after oral administration in rodent models .
  • Metabolite Identification: Use hepatic microsomal assays (e.g., human CYP3A4) to identify oxidative metabolites that reduce in vivo activity .

Advanced: How can computational modeling predict binding modes with CNS targets?

  • Docking Studies: AutoDock Vina or Schrödinger Suite to simulate interactions with 5-HT₁A receptor homology models .
  • MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: What strategies improve metabolic stability of sulfonamide-containing compounds?

  • Deuterium Exchange: Replace labile hydrogens on the sulfonamide group to slow CYP-mediated oxidation .
  • Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, enhancing intestinal absorption .

Advanced: How are crystallographic data used to resolve conformational ambiguities?

  • X-ray Analysis: Single-crystal structures (e.g., ) reveal chair vs. boat conformations of the piperazine ring, impacting receptor docking.
  • Torsion Angle Fixing: Restraints in refinement software (e.g., SHELXL) ensure accurate bond angle measurements .

Advanced: What in vitro assays evaluate off-target toxicity?

  • MTT Assay: Screen for hepatotoxicity in HepG2 cells at 10–100 μM concentrations .
  • hERG Binding: Patch-clamp electrophysiology to assess cardiac risk .

Advanced: How do solvent polarity and reaction temperature impact synthetic yield?

  • Polar Solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions (e.g., sulfonamide hydrolysis) .
  • Optimized Temperatures: 0–5°C for sulfonylation steps minimizes degradation; room temperature for amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 2
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide

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